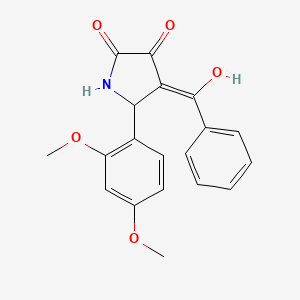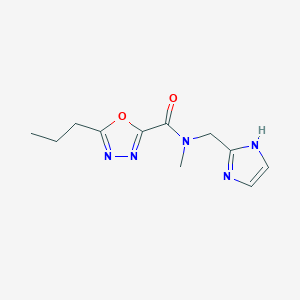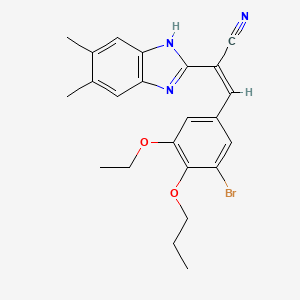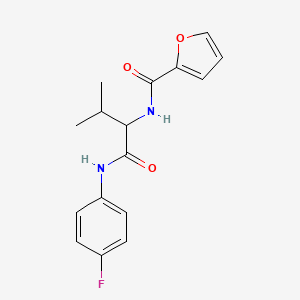
N-cyclohexyl-N'-(1-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(1-phenylpropyl)urea, also known as CPPU, is a plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in agriculture to increase fruit yield and improve fruit quality. CPPU is also used in scientific research to investigate the mechanism of plant growth and development.
Mécanisme D'action
N-cyclohexyl-N'-(1-phenylpropyl)urea works by stimulating cell division and elongation in plant tissues. N-cyclohexyl-N'-(1-phenylpropyl)urea activates the expression of genes that are involved in cell division and differentiation, leading to increased growth and development. N-cyclohexyl-N'-(1-phenylpropyl)urea also regulates the balance of plant hormones, such as auxins and cytokinins, which play important roles in plant growth and development.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(1-phenylpropyl)urea has been shown to have a number of biochemical and physiological effects on plant tissues. N-cyclohexyl-N'-(1-phenylpropyl)urea increases the activity of enzymes involved in cell division and differentiation, as well as in the synthesis of proteins and nucleic acids. N-cyclohexyl-N'-(1-phenylpropyl)urea also increases the accumulation of sugars, organic acids, and phenolic compounds in fruits, which contribute to their flavor and nutritional value.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(1-phenylpropyl)urea is a useful tool for studying the mechanisms of plant growth and development in the laboratory. N-cyclohexyl-N'-(1-phenylpropyl)urea can be used to induce cell division and elongation in plant tissues, allowing researchers to study the effects of different treatments on plant growth and development. However, N-cyclohexyl-N'-(1-phenylpropyl)urea can also have toxic effects on plant tissues at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-cyclohexyl-N'-(1-phenylpropyl)urea. One area of interest is the development of new N-cyclohexyl-N'-(1-phenylpropyl)urea analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of the effects of N-cyclohexyl-N'-(1-phenylpropyl)urea on plant stress responses, such as drought and heat stress. Finally, research on the effects of N-cyclohexyl-N'-(1-phenylpropyl)urea on the nutritional quality of fruits could have important implications for human health.
Méthodes De Synthèse
N-cyclohexyl-N'-(1-phenylpropyl)urea can be synthesized by reacting cyclohexylisocyanate with 1-phenylpropylamine in the presence of a catalyst. The reaction yields N-cyclohexyl-N'-(1-phenylpropyl)urea as a white crystalline solid with a melting point of 214-216°C.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(1-phenylpropyl)urea has been extensively studied for its effects on plant growth and development. Scientific research has shown that N-cyclohexyl-N'-(1-phenylpropyl)urea can increase fruit yield and improve fruit quality in a variety of crops, including grapes, kiwifruit, apples, and strawberries. N-cyclohexyl-N'-(1-phenylpropyl)urea has also been shown to increase the size and weight of fruits, as well as improve their color, flavor, and nutritional value.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZPCLNTVDKPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)

![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)